molecular formula C10H12N2O3 B1412434 5-Amino-2-(oxetan-3-yloxy)benzamide CAS No. 1602426-84-5

5-Amino-2-(oxetan-3-yloxy)benzamide

Cat. No.: B1412434
CAS No.: 1602426-84-5
M. Wt: 208.21 g/mol
InChI Key: BVDPBOGWBYTJBW-UHFFFAOYSA-N
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Description

Contextualization of 5-Amino-2-(oxetan-3-yloxy)benzamide within Benzamide (B126) Derivative Research

Benzamide derivatives are a cornerstone of medicinal chemistry, boasting a wide array of pharmacological activities. nih.gov This class of compounds has yielded numerous therapeutic agents with applications including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The versatility of the benzamide scaffold allows for extensive structural modifications, enabling researchers to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. The introduction of an amino group, as seen in this compound, can further enhance the molecule's potential by providing a site for additional interactions with biological targets.

Significance of the Oxetane (B1205548) Motif in Contemporary Chemical Biology

The oxetane ring, a four-membered cyclic ether, has gained considerable attention in modern drug discovery. nih.gov Its incorporation into molecular scaffolds is a strategic move to improve key physicochemical properties. nih.gov Oxetanes are known to enhance aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of a molecule. nih.gov This is particularly advantageous in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolism. The oxetane motif is often employed as a bioisostere for other functional groups, like gem-dimethyl or carbonyl groups, offering a way to modulate a compound's properties without drastically altering its core structure. nih.govu-tokyo.ac.jp

Rational Design Principles for Compounds Incorporating Multi-Functionalized Aromatic and Heterocyclic Scaffolds

The design of molecules like this compound is rooted in the principles of rational drug design. This approach involves the deliberate selection and combination of specific structural motifs to achieve a desired biological effect and favorable drug-like properties. The fusion of an aromatic system (the benzamide) with a heterocyclic component (the oxetane) is a well-established strategy to create novel chemical entities with unique pharmacological profiles. Aromatic heterocycles are prevalent in many natural and synthetic bioactive compounds, and their integration can lead to enhanced binding affinity and selectivity for biological targets.

Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex molecules, allowing for the rapid construction of diverse chemical libraries from simple starting materials. mdpi.com This efficiency is particularly valuable in the early stages of drug discovery, where a large number of compounds need to be synthesized and screened.

Overview of Current Academic Research Trajectories and Identified Knowledge Gaps for Benzamide-Oxetane Hybrids

While both benzamide and oxetane moieties are individually well-studied, the exploration of hybrid structures that combine these two components is an emerging area of research. Current research trajectories focus on leveraging the beneficial properties of oxetanes to improve the drug-like characteristics of established pharmacophores like benzamides. The potential for synergistic effects between these two scaffolds presents an exciting avenue for the development of novel therapeutic agents.

Interactive Data Tables

Table 1: Physicochemical Properties of Oxetane Compared to Bioisosteric Groups

FeatureOxetanegem-DimethylCarbonyl
Polarity HighLowHigh
Solubility IncreasedDecreasedVariable
Metabolic Stability Generally IncreasedCan be a site of metabolismVariable
sp³ Character IncreasedIncreasedDecreased
Hydrogen Bond Acceptor YesNoYes

Table 2: Common Pharmacological Activities of Benzamide Derivatives

ActivityExample Drug Classes
Antiemetic Dopamine antagonists
Antipsychotic Atypical antipsychotics
Anticancer PARP inhibitors
Antiarrhythmic Class III antiarrhythmics
Analgesic Opioid receptor modulators

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-(oxetan-3-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-6-1-2-9(8(3-6)10(12)13)15-7-4-14-5-7/h1-3,7H,4-5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPBOGWBYTJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Chemical Transformations Involving 5 Amino 2 Oxetan 3 Yloxy Benzamide and Analogs

Investigation of Reaction Pathways for Oxetane (B1205548) Incorporation and Ether Linkage Formation

The synthesis of 5-Amino-2-(oxetan-3-yloxy)benzamide involves the critical step of forming the ether linkage between the benzamide (B126) core and the oxetane ring. Several synthetic strategies can be envisaged for this transformation, primarily revolving around nucleophilic substitution reactions. acs.org

One of the most common approaches for forming such C–O bonds is the Williamson etherification. beilstein-journals.orgacs.org This pathway would involve the reaction of a nucleophilic precursor, such as a salt of 5-amino-2-hydroxybenzamide (B3054293), with an electrophilic oxetane derivative, like 3-halooxetane or oxetan-3-yl tosylate.

Alternatively, and increasingly prevalent, is the acid-catalyzed condensation of an alcohol with an oxetanol. rsc.orgrsc.org In the context of this compound, this would likely involve the reaction of a 5-amino-2-hydroxybenzamide derivative with 3-hydroxyoxetane in the presence of a Brønsted acid catalyst. rsc.org This method avoids the need for strong bases and pre-functionalized alkyl halides, generating water as the only byproduct. rsc.orgrsc.org The reaction proceeds through the selective activation of the tertiary benzylic alcohol on the oxetane ring. rsc.org The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, but under carefully controlled acidic conditions, the ether linkage can be formed while preserving the four-membered ring. beilstein-journals.orgnih.gov

Role of Oxetane Carbocation Intermediates in SN1 Type Reactions

The acid-catalyzed formation of the oxetanyl ether linkage is best described by a unimolecular nucleophilic substitution (SN1) mechanism. masterorganicchemistry.compressbooks.pub This pathway is characterized by the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.compressbooks.pub

The mechanism proceeds as follows:

Protonation of the Hydroxyl Group: The Brønsted acid catalyst protonates the hydroxyl group of 3-hydroxyoxetane, converting it into a good leaving group (water).

Formation of the Oxetane Carbocation: The protonated alcohol dissociates, leading to the loss of a water molecule and the formation of a secondary oxetane carbocation intermediate. pressbooks.pubnih.gov This intermediate is planar at the cationic center. pressbooks.pub

Nucleophilic Attack: The electron-rich phenolic oxygen of the 5-amino-2-hydroxybenzamide derivative acts as a nucleophile, attacking the electrophilic carbocation. masterorganicchemistry.com This attack can occur from either face of the planar carbocation. masterorganicchemistry.com

Deprotonation: A final deprotonation step yields the final ether product, this compound, and regenerates the acid catalyst.

The stability of the carbocation intermediate is a critical factor governing the reaction rate. pressbooks.pub Tertiary carbocations are more stable and form faster than secondary ones. fiveable.me In the case of 3-aryl-oxetanols, the stability of the resulting benzylic carbocation is influenced by the electronic nature of the substituents on the aryl ring. rsc.org A delicate balance is required; sufficient stabilization is needed for the carbocation to form, but excessive stabilization can lead to degradation or side reactions. rsc.org The SN1 pathway is favored for these substrates because the alternative SN2 reaction is sterically hindered at the tertiary carbon center. pressbooks.pub

StepDescriptionKey Features
1 Protonation of 3-hydroxyoxetane by an acid catalyst (e.g., H-A).Converts -OH into a good leaving group (-OH2+).
2 Loss of leaving group (H2O) to form a carbocation.Rate-determining step; forms a planar secondary oxetane carbocation. pressbooks.pub
3 Nucleophilic attack by the phenolic oxygen of the benzamide precursor.Forms the C-O ether bond; can occur from either face of the carbocation. masterorganicchemistry.com
4 Deprotonation of the resulting oxonium ion.Regenerates the catalyst and yields the final product.

Computational Studies on Transition States and Activation Energies

Computational chemistry provides powerful tools for elucidating reaction mechanisms, particularly for understanding the energetics of transition states and intermediates. acs.org Using methods like Density Functional Theory (DFT), the potential energy surface of a reaction can be mapped out, allowing for the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. fossee.in

For the SN1 reaction forming the oxetane ether linkage, computational studies can:

Confirm the stepwise nature of the mechanism by identifying the carbocation as a true intermediate (a local minimum on the potential energy surface). fossee.in

Calculate the geometry and energy of the transition state for the rate-determining step (carbocation formation). fossee.in

Compare the activation energies of competing pathways, such as SN1 versus SN2, to predict which mechanism is more favorable under given conditions. A lower activation energy corresponds to a faster reaction rate. fossee.in

Analyze the electronic structure of the transition state to understand stabilizing interactions, such as hyperconjugation or resonance, that influence the carbocation's stability. acs.org

Kinetic and computational experiments have supported an SN1 mechanism via oxetane carbocation formation in related systems. nih.gov For the formation of this compound, a hypothetical computational study might compare the activation energies for the SN1 pathway versus a hypothetical SN2 attack on a protonated 3-hydroxyoxetane.

Reaction PathwayRate-Determining StepCalculated ΔG‡ (kcal/mol) (Hypothetical)Conclusion
SN1 Formation of oxetane carbocation20Lower activation energy, favored pathway.
SN2 Nucleophilic attack on protonated oxetanol28Higher activation energy, disfavored due to steric hindrance and carbocation stability.

These studies provide a quantitative basis for the mechanistic proposals derived from experimental observations, confirming that the formation of the relatively stable oxetane carbocation is the kinetically preferred route. fossee.in

Understanding the Reactivity Profile of the Benzamide Amide Bond

The amide functional group is a cornerstone of many biological molecules and pharmaceuticals. solubilityofthings.com In this compound, the amide bond (-CONH2) possesses a distinct reactivity profile shaped by resonance stabilization. libretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen atoms.

This resonance has several consequences:

Reduced Reactivity: It makes the carbonyl carbon less electrophilic and the nitrogen less nucleophilic compared to ketones and amines, respectively. Consequently, amides are generally less reactive towards nucleophiles than esters or acid chlorides. libretexts.org

Stability: The amide bond is robust and generally requires harsh conditions (strong acid or base and heat) to undergo hydrolysis to the corresponding carboxylic acid (5-amino-2-(oxetan-3-yloxy)benzoic acid) and ammonia (B1221849). solubilityofthings.com

Planarity: The partial double bond character restricts rotation around the C-N bond, leading to a planar amide group.

While stable, the amide can undergo specific transformations. For example, dehydration with reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) would convert the primary amide into a nitrile (5-amino-2-(oxetan-3-yloxy)benzonitrile). noaa.gov The electronic effects of the substituents on the benzene (B151609) ring—the electron-donating amino and oxetanyloxy groups—will also modulate the reactivity of the amide, primarily by influencing the electron density of the aromatic system to which it is attached.

Mechanisms of Regioselectivity and Chemoselectivity in Multi-Substituted Systems

The presence of multiple functional groups (primary amine, ether, amide) on the benzene ring of this compound makes chemoselectivity and regioselectivity critical considerations in any subsequent chemical transformation. slideshare.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule:

The primary aromatic amine (-NH2) is significantly more nucleophilic and basic than the amide nitrogen. Therefore, reactions with electrophiles (e.g., acylation, alkylation) will occur selectively at the 5-amino group under controlled conditions.

The ether linkage is generally stable but can be cleaved under strongly acidic conditions, which could also promote amide hydrolysis. Selective cleavage would be challenging.

The amide bond is the least reactive of the three functional groups towards most electrophiles and nucleophiles. solubilityofthings.comlibretexts.org

Regioselectivity concerns the position at which a reaction occurs, particularly on the aromatic ring. In electrophilic aromatic substitution (e.g., halogenation, nitration), the outcome is dictated by the directing effects of the existing substituents:

-NH2 (Amino) group: Strongly activating and ortho-, para-directing.

-O-R (Oxetanyloxy) group: Activating and ortho-, para-directing.

-CONH2 (Amide) group: Deactivating and meta-directing.

The combined effect of the powerful activating -NH2 and -O-R groups will dominate the directing effects. Both groups direct incoming electrophiles to the positions ortho and para to themselves. The positions ortho to the amino group are C4 and C6. The position ortho to the ether is C1 and C3. The positions are therefore C3, C4, and C6. The C4 and C6 positions are most activated, suggesting that electrophilic substitution will preferentially occur at these sites.

Solvent Effects and Catalysis in Synthetic Processes

The choice of solvent and catalyst is paramount in controlling the outcome and efficiency of the synthesis of this compound.

Solvent Effects:

In the SN1 pathway for ether formation, polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate and the leaving group through hydrogen bonding, thus accelerating the rate-determining step. fiveable.me

Polar aprotic solvents like acetonitrile (B52724) (CH3CN) are also effective, as they can stabilize the charged intermediate without strongly solvating the nucleophile, which is beneficial for the reaction rate. nih.gov The choice of a solvent like acetonitrile or toluene (B28343) has been shown to significantly improve yields in related Brønsted acid-catalyzed etherifications of oxetanols. nih.gov

Catalysis:

Brønsted Acid Catalysis: As discussed, strong Brønsted acids like triflic acid (TfOH) or triflimide (Tf2NH) are effective catalysts for the SN1 etherification of oxetanols. rsc.orgnih.gov They facilitate the formation of the crucial carbocation intermediate.

Lewis Acid Catalysis: Lewis acids such as indium(III) triflate (In(OTf)3) can also be used to activate oxetanols for nucleophilic attack, promoting similar transformations. nih.gov

Amide Bond Formation: While the focus here is on the ether linkage, the formation of the initial benzamide can itself be catalyzed. Modern methods often employ coupling reagents or strategies that proceed through activated intermediates like thioesters to facilitate amide bond formation under mild, "green" conditions. rsc.org

The interplay between the substrate, catalyst, and solvent determines the stability of key intermediates and transition states, ultimately dictating the success and efficiency of the synthetic process. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Amino 2 Oxetan 3 Yloxy Benzamide Analogs

Impact of the Oxetane (B1205548) Ring on Molecular Recognition and Ligand-Target Interactions

The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance the properties of drug candidates. researchgate.net Its small size, polarity, and distinct three-dimensional structure offer significant advantages over more traditional functional groups. nih.govresearchgate.net The incorporation of an oxetane can positively affect a molecule's aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups like amines. nih.govacs.org This motif allows for the introduction of steric bulk without a corresponding undesirable increase in lipophilicity. nih.gov

Conformational Analysis and its Influence on Binding Affinity

The conformational properties of the oxetane ring are a key determinant of its impact on binding affinity. The ring itself is not perfectly planar, adopting a puckered conformation that can be influenced by the placement of substituents. acs.org This inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, can lead to a more favorable conformational arrangement for binding to a target protein, potentially increasing aqueous solubility and allowing exploration of new chemical space. nih.gov In some molecular contexts, the oxetane ring can act as a "conformational lock," rigidifying the structure to present an optimal geometry for interaction with a biological target. acs.orgnih.gov For instance, replacing a more flexible group with a rigid oxetane can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty upon binding. While not always essential for bioactivity, the replacement of an oxetane in some compounds with other ring structures has been shown to lead to lower binding affinity. nih.govacs.org The incorporation of an oxetane into an aliphatic chain can also induce significant conformational changes, favoring synclinal (gauche) arrangements over antiplanar (trans) ones, which can profoundly affect how a molecule fits into a binding pocket. researchgate.net

Contributions of the Oxetane Dipole to Intermolecular Interactions

The oxetane ring possesses significant polarity and hydrogen bonding capabilities, making it an effective surrogate for carbonyl groups in certain contexts. researchgate.netnih.gov The oxygen atom within the oxetane ring is a potent hydrogen bond acceptor, forming stronger hydrogen bonds than other cyclic ethers like tetrahydrofurans and rivaling the H-bond accepting strength of ketones, aldehydes, and esters. acs.org This capability is crucial for establishing specific interactions within a protein's active site. nih.gov

Furthermore, the electronegativity of the oxygen atom creates a strong inductive electron-withdrawing effect that propagates through the ring's sigma bonds. nih.gov This electronic feature results in a dipole moment comparable to that of a carbonyl group, allowing it to participate in similar dipole-dipole interactions with a target protein. nih.govacs.org This combination of hydrogen bonding capacity and a significant dipole moment allows the oxetane ring to effectively mimic the intermolecular interactions of a carbonyl group while offering advantages in terms of metabolic stability and three-dimensionality. nih.gov

Role of the Benzamide (B126) Scaffold in Defining Pharmacophore Features

The benzamide scaffold is a well-established and privileged structure in drug discovery, frequently appearing in molecules targeting a wide array of biological targets. nih.govresearchgate.netnih.gov Its enduring presence is due to its ability to present key pharmacophoric features in a well-defined spatial arrangement. The core components of the benzamide scaffold that are critical for molecular recognition include the aromatic ring and the amide linkage.

The amide group itself is a crucial interaction point, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov Docking studies of various benzamide-containing molecules consistently show the amidic carbonyl forming key hydrogen bonds with amino acid residues such as tryptophan and tyrosine in the target's binding site. mdpi.com The aromatic ring of the benzamide scaffold primarily contributes to binding through hydrophobic and π-stacking interactions with aromatic residues in the binding pocket. nih.gov

The relative orientation of these features can be constrained by modifying the scaffold. For example, rigidifying the benzamide structure, perhaps by incorporating it into a larger ring system, can be an effective strategy to lock the molecule into a more potent, bioactive conformation. nih.gov Therefore, the benzamide unit serves as a foundational scaffold, anchoring the molecule in the binding site through a combination of hydrogen bonds and hydrophobic interactions, which can be fine-tuned by substitutions on the aromatic ring. nih.govresearchgate.net

Influence of the 5-Amino Group on Electronic Properties and Binding Mode

The position and nature of substituents on the benzamide ring are critical for modulating the electronic properties and binding mode of the entire molecule. A 5-amino group, in particular, can exert a profound influence. The amino group is a strong electron-donating group, which alters the electron distribution of the aromatic ring and can affect the strength of interactions, such as π-stacking.

The protonation state of the amino group, which is dependent on the local pH, is a critical factor in its interaction with a biological target. acs.org When protonated, the resulting ammonium (B1175870) cation can form strong, charge-assisted hydrogen bonds or ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the binding pocket. nih.gov Even as a neutral amine, the group can act as a hydrogen bond donor. The precise location of the amino group is crucial; studies on related benzamide series have shown that moving an amino substituent from the 3- or 4-position to the 2-position can dramatically alter biological activity, highlighting the sensitivity of the binding pocket to substituent placement. researchgate.net

Furthermore, the electronic properties of the 5-amino group can be modulated by its proximity to other functional groups. For instance, the powerful inductive electron-withdrawing effect of the nearby oxetane ring, transmitted through the 2-oxy linkage, can significantly decrease the basicity (pKa) of the 5-amino group. nih.govnih.gov This modulation of pKa can be advantageous, ensuring the amino group is in the optimal protonation state for binding under physiological conditions and potentially improving pharmacokinetic properties like cell permeability.

Significance of the 2-Oxetan-3-yloxy Substitution in Modulating Biological Activity

The specific placement of the oxetane as a 2-oxetan-3-yloxy substituent on the benzamide ring is a deliberate design choice that leverages the properties of both the ether linkage and the oxetane ring to modulate biological activity. This substitution pattern directly impacts several key aspects of the molecule's profile.

Firstly, attaching the bulky and polar oxetane group at the 2-position provides a distinct three-dimensional vector extending from the benzamide plane. This can be used to probe and occupy specific sub-pockets within the target's active site, potentially leading to enhanced potency and selectivity. nih.gov SAR studies on related 2-aryloxy-acetamide series have demonstrated that modifications in this region are critical for activity. mdpi.com

Secondly, the ether linkage introduces a degree of conformational flexibility, allowing the oxetane ring to orient itself optimally for interactions within the binding site. However, this flexibility is constrained by the rigid benzamide scaffold. The primary role of the oxetane in this position is to act as a multifaceted property modulator. It enhances polarity, which can improve solubility and reduce the rate of metabolic degradation, often a liability for aromatic compounds. researchgate.netresearchgate.net The introduction of the oxetane at a metabolically labile site can effectively shield it from enzymatic attack. nih.gov The combination of improved physicochemical properties and the potential for new, favorable interactions with the target makes the 2-oxetan-3-yloxy group a powerful tool for optimizing lead compounds.

Comparative SAR Studies with Isosteric Replacements (e.g., Carbonyl, Gem-dimethyl)

A cornerstone of modern medicinal chemistry is the use of bioisosteric replacements to fine-tune a molecule's properties. nih.govresearchgate.net The oxetane ring has been successfully validated as a bioisostere for two very common functional groups: the carbonyl group and the gem-dimethyl group. nih.govacs.org Comparative studies highlight the distinct advantages the oxetane can offer.

Oxetane vs. Gem-dimethyl Group: The gem-dimethyl group is often used to introduce steric bulk or to block a site of metabolism through the Thorpe-Ingold effect. While effective, this comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. The oxetane ring occupies a similar volume to a gem-dimethyl group but is significantly more polar. nih.gov This allows it to serve the same steric and metabolism-blocking roles without the associated lipophilicity penalty, often leading to a simultaneous improvement in metabolic stability and aqueous solubility. nih.govresearchgate.net

Oxetane vs. Carbonyl Group: The oxetane is also considered a valuable isostere for the carbonyl group. acs.org Both groups have comparable dipole moments and lone pair spatial orientations, and both can act as effective hydrogen bond acceptors. nih.gov However, replacing a ketone with an oxetane can offer superior metabolic stability, as ketones can be susceptible to reduction. nih.gov The oxetane also introduces a greater degree of three-dimensionality compared to the planar carbonyl group, which can be leveraged to achieve better shape complementarity with a binding site. nih.govacs.org

Table 1: Comparative Properties of Oxetane and its Isosteres This table provides a qualitative comparison based on general findings in medicinal chemistry literature.

PropertyOxetaneGem-dimethylCarbonyl
Lipophilicity (LogP)LowHighModerate
Aqueous SolubilityHighLowModerate
Metabolic StabilityHigh (generally)High (blocks metabolism)Variable (can be reduced)
Hydrogen Bond AcceptorStrongNoneStrong
Three-DimensionalityHigh (Puckered)High (Tetrahedral)Low (Planar)

These comparative studies underscore that the choice of an oxetane is a strategic decision to optimize multiple parameters simultaneously, enhancing both pharmacokinetic and pharmacodynamic profiles. nih.gov

Computational Approaches in SAR Analysis and Predictive Modeling.

Computational methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and predicting the biological activity of novel compounds. For analogs of 5-Amino-2-(oxetan-3-yloxy)benzamide, these approaches provide critical insights into the molecular interactions governing their therapeutic effects, guiding the design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their protein targets at an atomic level. While specific docking studies for this compound are not extensively published, we can infer potential binding modes by examining studies on structurally related benzamide derivatives. scispace.comwalshmedicalmedia.comresearchgate.netnih.govnih.gov

Molecular docking simulations of analogous benzamide compounds targeting various enzymes and receptors have revealed key interaction patterns. walshmedicalmedia.comresearchgate.net For instance, in studies on other benzamide inhibitors, the benzamide core often establishes crucial hydrogen bonds and π-π stacking interactions within the active site. researchgate.net The amide linker can act as both a hydrogen bond donor and acceptor, while the aromatic rings can engage in hydrophobic and aromatic stacking interactions with complementary residues.

Table 1: Predicted Ligand-Protein Interactions for this compound Analogs Based on Docking Studies of Related Compounds

Functional GroupPredicted Interaction TypePotential Interacting Residues
5-Amino GroupHydrogen Bond DonorAsp, Glu, Ser, Thr
Benzamide AmideHydrogen Bond Donor/AcceptorBackbone Carbonyl/Amide
Benzamide Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
2-(oxetan-3-yloxy) Ether OxygenHydrogen Bond AcceptorSer, Thr, Tyr, Asn, Gln
Oxetane RingConformational Constraint, van der WaalsAliphatic/Aromatic Residues

Quantitative Structure-Activity Relationships (QSAR) for Analog Series.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of untested analogs and for guiding the synthesis of new compounds with improved properties.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular weight, volume), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While a specific QSAR model for this compound analogs is not publicly available, studies on other aminophenyl benzamide and benzimidazole (B57391) derivatives provide insights into the types of descriptors that are likely to be important. researchgate.netnih.gov For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. researchgate.net This suggests that for our analog series, descriptors related to lipophilicity (e.g., ClogP) and the surface area of hydrophobic regions would likely be significant.

Another QSAR analysis on benzimidazole derivatives highlighted the importance of steric and electronic properties for antibacterial activity. nih.gov This implies that for this compound analogs, descriptors describing the size and shape of substituents on the benzamide core, as well as their electron-donating or -withdrawing nature, would be critical for building a predictive QSAR model.

Table 2: Hypothetical QSAR Model for a Series of this compound Analogs

Disclaimer: The following table presents a hypothetical QSAR model for illustrative purposes, as a specific model for the named compound series is not available in the public domain. The descriptors and their coefficients are based on general principles observed in QSAR studies of similar benzamide derivatives.

DescriptorCoefficientInterpretation
ClogP+0.45Increased lipophilicity is positively correlated with activity.
Molecular Weight-0.15Increased molecular size is negatively correlated with activity, suggesting a sterically constrained binding pocket.
Dipole Moment (Z-axis)+0.20A higher dipole moment along the principal axis of the molecule is favorable for activity, indicating the importance of specific electrostatic interactions.
Number of Hydrogen Bond Donors+0.30A greater number of hydrogen bond donors enhances activity, consistent with the role of the amino group.
Oxetane Ring Puckering Amplitude+0.25A specific puckering conformation of the oxetane ring is preferred for optimal binding.

This hypothetical model suggests that analogs with increased lipophilicity, a specific dipole moment, more hydrogen bond donors, and a particular oxetane conformation would be more active. Such a model, once developed and validated with experimental data, would be a powerful tool for the rational design of new and more potent analogs of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 5 Amino 2 Oxetan 3 Yloxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Amino-2-(oxetan-3-yloxy)benzamide. This technique provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and fundamental data regarding the number and types of protons and carbons present in the molecule. However, for a complete and unambiguous assignment, two-dimensional (2D) NMR experiments are critical.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. For this compound, COSY would be instrumental in identifying adjacent protons within the phenyl ring and the oxetane (B1205548) ring, as well as the coupling between the amide proton and any adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is vital for assigning the proton signals to their corresponding carbons in the benzamide (B126) and oxetane moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, for instance, by observing correlations between the oxetane ring protons and the carbons of the phenyl ring through the ether linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for conformational analysis as it detects through-space interactions between protons that are in close proximity, regardless of whether they are connected by chemical bonds. For this compound, NOESY can provide insights into the orientation of the oxetane ring relative to the benzamide group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles of NMR spectroscopy. Actual experimental values would be required for definitive assignment.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Amide NH₂7.5 - 8.5 (broad)-
Aromatic CH6.5 - 7.5110 - 130
Oxetane CH4.5 - 5.570 - 80
Oxetane CH₂4.0 - 5.060 - 70
Amino NH₂3.5 - 4.5 (broad)-
Aromatic C-NH₂-140 - 150
Aromatic C-O-150 - 160
Amide C=O-165 - 175

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis in Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. For instance, characteristic losses of the oxetane ring or the amide group would be expected.

Technique Information Obtained Application to this compound
HRMSExact mass and elemental compositionConfirmation of the molecular formula (C₁₀H₁₂N₂O₃)
MS/MSFragmentation pathwaysStructural elucidation by identifying characteristic neutral losses and fragment ions

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Functional Group Presence and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The primary amine (NH₂) and the amide (N-H) groups will exhibit distinct stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The presence and nature of hydrogen bonding can influence the position and shape of these bands.

C=O stretching: The amide carbonyl group will show a strong absorption band, usually around 1650-1680 cm⁻¹.

C-O stretching: The ether linkage and the oxetane ring will have characteristic C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C stretching: These vibrations will appear at their characteristic frequencies, confirming the presence of the benzene (B151609) ring.

Functional Group Expected Vibrational Frequency (cm⁻¹)
Amine N-H Stretch3300 - 3500
Amide N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Amide C=O Stretch1650 - 1680
Aromatic C=C Bending1450 - 1600
C-O Ether Stretch1050 - 1250

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain highly accurate bond lengths, bond angles, and torsional angles. This technique provides definitive proof of the molecular structure and offers invaluable insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding and crystal packing.

Chiral Chromatography for Enantiomeric Excess Determination and Stereochemical Analysis

Given that this compound possesses a stereocenter at the 3-position of the oxetane ring, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. This is particularly important if the compound is synthesized through a stereoselective route or if the biological activity is expected to be enantiomer-dependent. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique for determining the enantiomeric excess (ee) of a chiral compound.

Theoretical and Computational Chemistry Studies on 5 Amino 2 Oxetan 3 Yloxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 5-Amino-2-(oxetan-3-yloxy)benzamide, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-31G(d) or larger, are commonly used for such calculations on organic molecules. researchgate.netacs.org

The geometry optimization would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzamide (B126) group and the puckering of the oxetane (B1205548) ring are critical conformational features that would be precisely determined. acs.org The total electronic energy calculated by DFT is a measure of the molecule's stability.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterPredicted Value
C-N bond length (amide)~1.34 Å
C=O bond length (amide)~1.24 Å
C-O-C bond angle (oxetane)~92°
Phenyl ring planarityHigh

Note: These are expected values based on typical DFT calculations for similar structures and are for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide ring, particularly on the amino group and the phenyl ring. The LUMO is likely to be distributed over the benzamide moiety, especially the carbonyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen of the oxetane, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amino group's hydrogens, highlighting potential hydrogen bond donor sites.

Conformational Analysis and Energy Landscapes of the Flexible Oxetane Ring and Benzamide Core

The conformational flexibility of this compound is primarily due to the rotation around several single bonds and the puckering of the oxetane ring. The oxetane ring is not planar and can adopt a puckered conformation to relieve ring strain. acs.orgillinois.edu The degree of puckering can be influenced by its substituents. illinois.edu

The key rotatable bonds are between the phenyl ring and the ether oxygen, and between the phenyl ring and the amide group. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT re-optimization of low-energy conformers, would reveal the potential energy landscape. This landscape maps the relative energies of different conformers, identifying the most stable (global minimum) and other low-energy (local minima) structures. The oxetane ring can act as a "conformational lock," restricting the rotational freedom of the adjacent side chain, a property observed in other oxetane-containing molecules. nih.govmagtech.com.cn

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion, MD simulations can explore the conformational space and the interactions of this compound with its environment, such as water or a lipid bilayer. nih.govnih.govyoutube.com

An MD simulation would be set up by placing the molecule in a simulation box filled with solvent molecules. A suitable force field, such as CHARMM or AMBER, would be used to describe the interatomic forces. byu.edu The simulation would reveal how the molecule's conformation changes over nanoseconds or longer, providing insights into the flexibility of the oxetane ring and the benzamide core in a solution. nih.govyoutube.com It would also detail the formation and dynamics of hydrogen bonds between the molecule and solvent molecules, which is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT, often with specialized functionals and basis sets. arxiv.orggithub.io The calculated shifts for the different conformers can be Boltzmann-averaged to provide a predicted spectrum that can be compared with experimental data for structure verification. github.io Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR prediction. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These calculations can predict the positions of key infrared absorption bands, such as the C=O stretch of the amide, the N-H stretches of the amino group, and the C-O-C stretches of the ether and oxetane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax). For this compound, the π-π* transitions of the aromatic ring are expected to dominate the UV spectrum.

Future Directions and Emerging Research Avenues for 5 Amino 2 Oxetan 3 Yloxy Benzamide

Development of Next-Generation Synthetic Methodologies for Diversified Analog Libraries

The future synthesis of analogs based on the 5-Amino-2-(oxetan-3-yloxy)benzamide core will necessitate the development of more efficient and versatile synthetic routes. A key challenge lies in the manipulation of the oxetane (B1205548) ring, which, despite its potential advantages in drug design, can be prone to ring-opening under certain conditions. rsc.org Research has demonstrated the stability of the oxetane moiety towards a variety of reaction conditions, including oxidation, reduction, and both acidic and basic environments, which provides a solid foundation for more complex synthetic designs. rsc.org Future methodologies will likely focus on late-stage functionalization, allowing for the rapid diversification of the benzamide (B126) portion of the molecule.

Modern synthetic approaches, such as those used for creating substituted 2-aminobenzamides, could be adapted. These include metal-free methods that achieve annulation through the dual amination of benzylic C-H bonds, offering an environmentally friendly alternative to traditional condensation reactions that often require harsh conditions. rsc.org Microwave-assisted synthesis has also proven effective for the rapid production of 2-aminobenzamide (B116534) derivatives from starting materials like isatoic anhydride. nih.gov The development of robust protocols, scalable to kilogram quantities, will be crucial for generating the large libraries of analogs needed for extensive screening. rsc.org By optimizing reaction conditions and exploring novel catalytic systems, chemists can build a diverse collection of molecules around the central this compound scaffold.

Exploration of the Oxetane-Benzamide Scaffold in Novel Biological Target Engagement

The inherent structural features of the oxetane-benzamide scaffold make it a compelling candidate for interaction with a wide array of biological targets. The benzamide group is a well-established pharmacophore found in numerous approved drugs, while the oxetane ring can serve as a valuable replacement for less desirable groups, potentially improving properties like solubility and metabolic stability. The future exploration of this scaffold will involve screening against diverse biological systems to uncover new activities.

Studies on various benzamide derivatives have demonstrated their potential to exhibit significant biological effects. nih.govnih.gov For instance, different classes of benzamide-containing compounds have been investigated for their antiproliferative activities. nih.govresearchgate.net The design of these molecules often involves linking the benzamide core to other heterocyclic systems to create conjugates with novel mechanisms of action. nih.govresearchgate.net By systematically modifying the substitution pattern on both the benzene (B151609) and oxetane rings of this compound, researchers can generate analogs designed to probe a wide range of biological interactions without being limited to a single, predefined target. This unbiased approach increases the likelihood of discovering entirely new applications for this chemical class.

Application of Artificial Intelligence and Machine Learning in Predictive Molecular Design

Interdisciplinary Approaches Integrating Synthetic Chemistry, Computational Modeling, and Chemical Biology

The most profound advances in understanding and utilizing this compound will emerge from the convergence of multiple scientific disciplines. The integration of synthetic chemistry, computational modeling, and chemical biology creates a powerful synergistic loop. Computational models can predict which chemical reactions are most likely to succeed, guiding synthetic chemists toward the most promising molecular targets and saving significant time and resources. mit.edu

A prime example of this synergy is the use of computational modeling to predict the feasibility of photocatalyzed reactions based on the frontier orbital energies of the reactants. mit.edu This allows researchers to quickly screen potential starting materials and predict reaction outcomes with a high degree of accuracy before beginning work in the lab. mit.edu Once promising compounds are synthesized, chemical biology techniques are employed to probe their interactions with cellular systems and identify their mechanisms of action. This experimental data is then used to refine the computational models, creating a virtuous cycle of prediction and validation. nih.gov By combining the predictive power of AI, the practical capabilities of advanced synthesis, and the analytical depth of chemical biology, researchers can efficiently explore the therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Amino-2-(oxetan-3-yloxy)benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the oxetane-3-ol moiety reacts with a halogenated benzamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include coupling reactions using ester intermediates, as demonstrated in analogous hydrazide syntheses (e.g., conversion of methyl benzoate to benzohydrazide via hydrazine hydrate) . Key steps involve protecting the amino group during synthesis to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., oxetane oxygen coupling at ~4.5–5.5 ppm, aromatic proton splitting) .
  • HPLC : For purity assessment (retention time ~3.10 min under reverse-phase conditions with C18 columns) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ within 0.0003 Da accuracy) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : The oxetane ring’s stability is influenced by moisture and pH. Store the compound in anhydrous conditions (desiccated environment at 2–8°C) to prevent ring-opening hydrolysis. Avoid strong acids/bases, as oxetanes are prone to degradation under extreme pH .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The oxetane ring enhances metabolic stability compared to larger cyclic ethers (e.g., tetrahydrofuran) due to its rigid, strained structure. It also improves solubility and bioavailability. Experimental assays (e.g., microsomal stability tests) should compare half-life (t₁/₂) against analogs with alternative oxygen-containing rings .

Q. What computational strategies can predict structure-activity relationships (SAR) for benzamide derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to identify binding affinities.
  • QSAR Modeling : Train models on datasets of benzamide analogs to correlate substituent effects (e.g., oxetane vs. oxolane) with biological activity .
  • MD Simulations : Assess conformational stability of the oxetane ring in solvent environments (e.g., explicit water models for 50 ns) .

Q. How can researchers design analogs to optimize biological activity while minimizing toxicity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the oxetane with thiazole or oxazole rings (e.g., 5-Amino-2-(thiazol-4-yloxy)benzamide) to evaluate changes in cytotoxicity using MTT assays .
  • Metabolic Profiling : Use LC-MS to identify major metabolites in hepatocyte models, guiding structural modifications to block toxic pathways .

Q. What experimental approaches are used to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition IC₅₀) across multiple concentrations to validate potency trends.
  • Orthogonal Assays : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cell-based reporter assays for functional activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.